molecular formula C12H3Br5O B12573452 1,2,3,6,8-Pentabromo-dibenzofuran CAS No. 617707-98-9

1,2,3,6,8-Pentabromo-dibenzofuran

Katalognummer: B12573452
CAS-Nummer: 617707-98-9
Molekulargewicht: 562.7 g/mol
InChI-Schlüssel: OWGWMEKSWJIYNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,6,8-Pentabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. This compound has the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . Polybrominated dibenzofurans are known for their persistence in the environment and potential toxic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The bromination reaction is monitored closely to prevent over-bromination and to maximize the yield of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,6,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include dibenzofuran derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.

    Reduction Reactions: Products include less brominated dibenzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,6,8-Pentabromo-dibenzofuran has several scientific research applications, including:

    Environmental Chemistry: Studying the persistence and degradation of polybrominated dibenzofurans in the environment.

    Toxicology: Investigating the toxic effects of polybrominated dibenzofurans on living organisms.

    Analytical Chemistry: Developing analytical methods for detecting and quantifying polybrominated dibenzofurans in environmental samples.

    Material Science: Exploring the use of polybrominated dibenzofurans in the synthesis of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2,3,6,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances . This pathway is crucial for understanding the toxicological effects of polybrominated dibenzofurans.

Vergleich Mit ähnlichen Verbindungen

1,2,3,6,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:

The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and interaction with biological targets.

Eigenschaften

CAS-Nummer

617707-98-9

Molekularformel

C12H3Br5O

Molekulargewicht

562.7 g/mol

IUPAC-Name

1,2,3,6,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-5-9-8(18-12(5)7(15)2-4)3-6(14)10(16)11(9)17/h1-3H

InChI-Schlüssel

OWGWMEKSWJIYNM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C3=C(C(=C(C=C3O2)Br)Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.